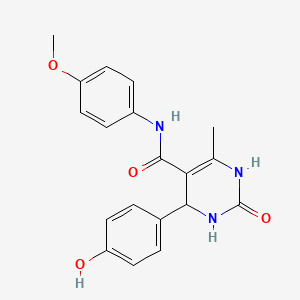![molecular formula C22H24N2O4 B5142478 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5142478.png)
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.
作用机制
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of anxiety.
Biochemical and physiological effects:
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has been found to increase the levels of monoamine neurotransmitters in the brain, leading to improved mood and reduced symptoms of anxiety. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons in the brain. Additionally, 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has several advantages for use in lab experiments. It has a high degree of selectivity for MAO-A, which allows for more precise manipulation of neurotransmitter levels. It is also reversible, which allows for greater control over its effects. However, 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane also has several limitations. It has a relatively short half-life, which may limit its usefulness in long-term studies. It also has a narrow therapeutic window, which means that dosing must be carefully controlled to avoid adverse effects.
未来方向
There are several potential future directions for research on 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane. One area of interest is its potential in the treatment of other psychiatric disorders such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is its potential as a neuroprotective agent, given its antioxidant properties and ability to increase BDNF levels. Additionally, further research could be done to explore the optimal dosing and administration of 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane for maximum therapeutic benefit.
合成方法
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane can be synthesized through a multi-step process starting with the reaction of 2-naphthol with formaldehyde to form 7-methoxy-2-naphthaldehyde. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the oxazoline ring. The resulting product is then reacted with phosgene to form the carbonyl chloride, which is finally reacted with azepane to form 1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane.
科学研究应用
1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been found to be effective in improving mood and reducing symptoms of anxiety in patients with major depressive disorder and social anxiety disorder. It has also been studied for its potential in the treatment of other psychiatric disorders such as post-traumatic stress disorder and obsessive-compulsive disorder.
属性
IUPAC Name |
azepan-1-yl-[2-[(7-methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-18-8-6-16-7-9-19(13-17(16)12-18)27-15-21-23-20(14-28-21)22(25)24-10-4-2-3-5-11-24/h6-9,12-14H,2-5,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREDTQIOXWETEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-{[(7-Methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5142400.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5142407.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![ethyl 2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5142429.png)
![[1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5142443.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5142451.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5142461.png)
![N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5142467.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide](/img/structure/B5142468.png)
![3-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5142473.png)

![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)
![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)